molecular formula C16H19N3O B14351564 4-[(E)-(4-butoxyphenyl)diazenyl]aniline CAS No. 254430-33-6

4-[(E)-(4-butoxyphenyl)diazenyl]aniline

Cat. No.: B14351564
CAS No.: 254430-33-6
M. Wt: 269.34 g/mol
InChI Key: MBGVLUXPVVQTNS-UHFFFAOYSA-N
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Description

4-[(E)-(4-butoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The structure of this compound consists of a butoxy group attached to a phenyl ring, which is connected to an aniline group through an azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline typically involves the diazotization of 4-butoxyaniline followed by azo coupling with aniline. The process can be summarized as follows:

    Diazotization: 4-butoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with aniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of azo compounds like this compound is often carried out in continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The continuous flow synthesis involves the same diazotization and coupling steps but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-butoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding hydrazo compound or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazo compounds or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-[(E)-(4-butoxyphenyl)diazenyl]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as its use in biological studies or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-octyloxyphenyl)diazenyl]aniline
  • 4-[(E)-(4-methoxyphenyl)diazenyl]aniline
  • 4-[(E)-(4-ethoxyphenyl)diazenyl]aniline

Uniqueness

4-[(E)-(4-butoxyphenyl)diazenyl]aniline is unique due to its specific butoxy substituent, which imparts distinct physical and chemical properties compared to other similar azo compounds. The butoxy group influences the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in dye production and organic synthesis.

Properties

CAS No.

254430-33-6

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-[(4-butoxyphenyl)diazenyl]aniline

InChI

InChI=1S/C16H19N3O/c1-2-3-12-20-16-10-8-15(9-11-16)19-18-14-6-4-13(17)5-7-14/h4-11H,2-3,12,17H2,1H3

InChI Key

MBGVLUXPVVQTNS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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